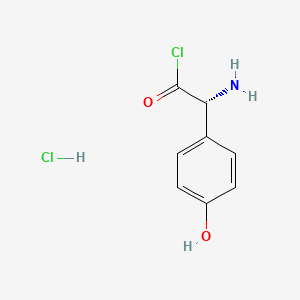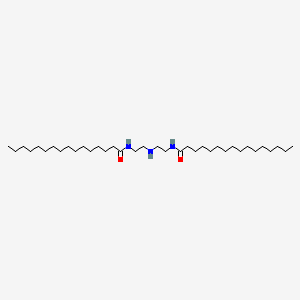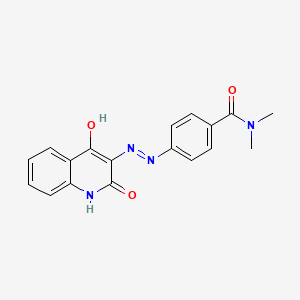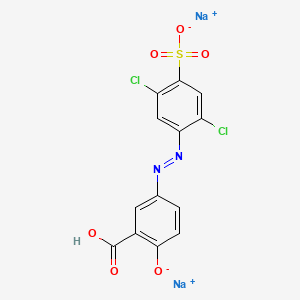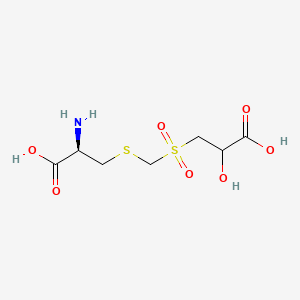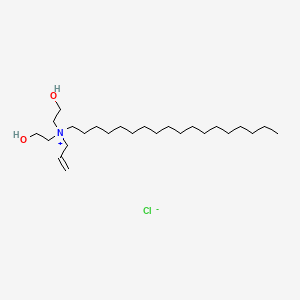
Diphosphonic acid, bis(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphosphonic acid, bis(1-methylethenyl)- typically involves the reaction of appropriate phosphonic acid derivatives with 1-methylethenyl precursors under controlled conditions. One common method includes the use of phosphorus trichloride and 1-methylethenyl alcohol in the presence of a base to facilitate the formation of the desired diphosphonic acid .
Industrial Production Methods
Industrial production of diphosphonic acid, bis(1-methylethenyl)- often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. The final product is typically purified through crystallization or distillation processes .
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphonic acid, bis(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The 1-methylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized diphosphonic acids .
Wissenschaftliche Forschungsanwendungen
Diphosphonic acid, bis(1-methylethenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other phosphorus-containing compounds.
Biology: Investigated for its potential role in inhibiting certain biological processes, such as bone resorption.
Medicine: Explored for its potential use in treating diseases related to bone metabolism, such as osteoporosis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of diphosphonic acid, bis(1-methylethenyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in bone resorption by binding to calcium ions and preventing the breakdown of bone tissue. This action is similar to other bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphosphonic acid, bis(1-methylethyl)-: Similar in structure but with different alkyl groups.
Diphosphonic acid, bis(1-methylpropyl)-: Another variant with different alkyl groups.
Diphosphonic acid, bis(1-methylbutyl)-: Similar compound with longer alkyl chains.
Uniqueness
Diphosphonic acid, bis(1-methylethenyl)- is unique due to its specific 1-methylethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, including its potential use as a ligand in coordination chemistry and its role in inhibiting bone resorption .
Eigenschaften
CAS-Nummer |
177570-73-9 |
|---|---|
Molekularformel |
C6H12O5P2 |
Molekulargewicht |
226.10 g/mol |
IUPAC-Name |
[hydroxy(prop-1-en-2-yl)phosphoryl]oxy-prop-1-en-2-ylphosphinic acid |
InChI |
InChI=1S/C6H12O5P2/c1-5(2)12(7,8)11-13(9,10)6(3)4/h1,3H2,2,4H3,(H,7,8)(H,9,10) |
InChI-Schlüssel |
SXOAILMFXPEWPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)P(=O)(O)OP(=O)(C(=C)C)O |
Verwandte CAS-Nummern |
177570-74-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


